5-Methoxy-4-methyl-2-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-4-methyl-2-nitrobenzonitrile is an organic compound with the molecular formula C9H8N2O3. It is a derivative of benzonitrile, characterized by the presence of methoxy, methyl, and nitro functional groups. This compound is used in various chemical syntheses and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-methyl-2-nitrobenzonitrile typically involves nitration of 4-methyl-2-methoxybenzonitrile. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Starting Material: 4-Methyl-2-methoxybenzonitrile
Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)
Conditions: The reaction mixture is maintained at a temperature of 0-5°C to control the exothermic nature of the nitration process.
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of temperature and reaction parameters to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4-methyl-2-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: H2/Pd-C, ethanol, room temperature
Substitution: Sodium hydroxide (NaOH), methanol, reflux
Oxidation: KMnO4, water, heat
Major Products Formed
Reduction: 5-Methoxy-4-methyl-2-aminobenzonitrile
Substitution: Various substituted benzonitriles depending on the nucleophile used
Oxidation: 5-Methoxy-4-carboxy-2-nitrobenzonitrile
Scientific Research Applications
5-Methoxy-4-methyl-2-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-4-methyl-2-nitrobenzonitrile depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The methoxy and methyl groups can influence the compound’s lipophilicity and ability to cross cell membranes. The compound’s interactions with molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrobenzonitrile
- 4-Methyl-2-nitrobenzonitrile
- 2-Methyl-5-nitrobenzonitrile
Comparison
Compared to similar compounds, 5-Methoxy-4-methyl-2-nitrobenzonitrile is unique due to the presence of both methoxy and methyl groups, which can influence its reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various chemical syntheses and research applications .
Properties
IUPAC Name |
5-methoxy-4-methyl-2-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-6-3-8(11(12)13)7(5-10)4-9(6)14-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRPOPCPERTRGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.